molecular formula C10H8N2O5 B014173 Bis-maleimidomethyl ether CAS No. 15209-14-0

Bis-maleimidomethyl ether

Cat. No.: B014173
CAS No.: 15209-14-0
M. Wt: 236.18 g/mol
InChI Key: UTRLJOWPWILGSB-UHFFFAOYSA-N
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Description

Bis(N-maleimidomethyl)ether is an organic compound belonging to the class of maleimides, which are characterized by the presence of a 2,5-pyrroledione moiety. This compound is known for its ability to form covalent linkages with proteins, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-maleimidomethyl)ether typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide intermediate. This intermediate is then reacted with formaldehyde and a secondary amine to produce Bis(N-maleimidomethyl)ether. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Bis(N-maleimidomethyl)ether follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Bis(N-maleimidomethyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(N-maleimidomethyl)ether has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    N,N’-Ethylenebismaleimide: Another maleimide compound used as a cross-linking agent.

    N,N’-Phenylenebismaleimide: Similar in structure but with a phenylene linkage instead of an ether linkage.

    N,N’-Methylenebismaleimide: Contains a methylene linkage between the maleimide groups.

Uniqueness

Bis(N-maleimidomethyl)ether is unique due to its ether linkage, which provides flexibility and reactivity that is different from other maleimide compounds. This unique structure allows it to form more stable and diverse covalent linkages, making it particularly useful in applications requiring strong and durable bonds .

Properties

IUPAC Name

1-[(2,5-dioxopyrrol-1-yl)methoxymethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-7-1-2-8(14)11(7)5-17-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRLJOWPWILGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)COCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934420
Record name 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15209-14-0
Record name Bis(N-maleimidomethyl)ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015209140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(N-maleimidomethyl)ether
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-maleimidomethylether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(N-MALEIMIDOMETHYL) ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AO12W9Y4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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